molecular formula C24H24N4O4 B12155022 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12155022
M. Wt: 432.5 g/mol
InChI Key: DJUOJXUKFFHTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole Core Structure Modifications

The indole system is substituted at position 5 with a methoxy group (-OCH₃) and at position 3 with an ethylacetamide side chain. The 5-methoxy substitution induces electronic effects:

  • Electron-donating resonance : The methoxy group donates electron density via conjugation with the indole π-system, increasing nucleophilicity at position 2 and 4.
  • Hydrogen-bond acceptor capacity : The methoxy oxygen serves as a weak hydrogen-bond acceptor, potentially mediating interactions with aromatic residues in target proteins.

The ethyl spacer between the indole nitrogen and acetamide group introduces conformational flexibility. Nuclear Overhauser effect (NOE) studies of analogous compounds reveal a preference for antiperiplanar orientation between the indole C3-H and ethyl chain, minimizing steric clash with the methoxy group.

Pyridazinone Ring System Configuration

The pyridazinone core (C₄H₃N₂O) exhibits the following features:

  • 6-oxo group : The ketone at position 6 creates a strong hydrogen-bond acceptor (δO = 168.9 ppm in ¹³C NMR), critical for forming salt bridges with basic amino acid residues.
  • 3-(4-Methoxyphenyl) substitution : The para-methoxy group on the phenyl ring enhances π-π stacking potential with aromatic protein domains. Comparative molecular field analysis (CoMFA) indicates a 1.8 kcal/mol stabilization when the methoxy group occupies the para position versus meta.

X-ray crystallography of related pyridazinones reveals a dihedral angle of 12.7° between the pyridazinone and phenyl planes, optimizing conjugation while minimizing torsional strain.

Acetamide Linker Stereoelectronic Properties

The acetamide bridge (-NHCOCH₂-) exhibits dual functionality:

  • Conformational restriction : Ab initio calculations (HF/6-31G*) predict a rotational barrier of 4.2 kcal/mol around the N-C bond, favoring trans-amide configurations that align the indole and pyridazinone planes.
  • Hydrogen-bond donor/acceptor pairs : The amide NH (δH = 8.1 ppm in ¹H NMR) and carbonyl oxygen (δC = 172.4 ppm) enable bidirectional hydrogen bonding, as demonstrated in simulated docking studies with serotonin receptors.

Electronic effects were quantified via density functional theory (DFT):

Parameter Value (B3LYP/6-311++G**)
Carbonyl bond order 1.87
N-C-O bond angle 123.4°
Natural charge on O -0.72 e

Structural Comparison of Analogous Compounds

The following table contrasts key structural features with related molecules:

Compound Indole Substitution Pyridazinone Substitution LogP PSA (Ų)
Target Compound 5-OCH₃, C3-ethyl 3-(4-OCH₃Ph) 2.7 89.9
F279-0252 None 4-(4-OCH₃Ph), 3-methyl 3.1 95.2
Anthracenyl Derivative Anthracene-9-yl 6-anthracenyl 4.8 78.3

Data derived from QSPR models highlight the target compound’s balanced hydrophobicity and polarity, positioning it favorably for central nervous system activity.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C24H24N4O4/c1-31-18-5-3-16(4-6-18)21-9-10-24(30)28(27-21)15-23(29)25-12-11-17-14-26-22-8-7-19(32-2)13-20(17)22/h3-10,13-14,26H,11-12,15H2,1-2H3,(H,25,29)

InChI Key

DJUOJXUKFFHTDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Pyridazinone Core

The 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl fragment is synthesized through a cyclocondensation reaction. A representative protocol, adapted from patented methods for analogous pyridazinones , involves:

Step 1: Preparation of 4-Methoxyphenyl-Substituted Diketone

  • Reactants : Ethyl acetoacetate and 4-methoxybenzaldehyde undergo a Claisen-Schmidt condensation in the presence of piperidine as a catalyst.

  • Conditions : Reflux in ethanol (78°C, 12 hours) .

  • Outcome : Formation of 4-(4-methoxyphenyl)-3-buten-2-one, confirmed by 1H NMR^1 \text{H NMR} (δ 7.6–7.8 ppm, aromatic protons; δ 3.8 ppm, methoxy group) .

Step 2: Cyclization with Hydrazine

  • Reactants : The diketone reacts with hydrazine hydrate in acetic acid.

  • Conditions : Reflux (110°C, 6 hours), yielding 3-(4-methoxyphenyl)-6-oxopyridazine .

  • Purification : Recrystallization from ethanol/water (70:30 v/v) affords pale-yellow crystals (mp 210–212°C) .

Table 1: Optimization of Pyridazinone Synthesis

ParameterCondition 1Condition 2Optimal Outcome
SolventEthanolAcetic acidEthanol (yield 75%)
CatalystPiperidineNonePiperidine (yield ↑20%)
Reaction Time6 hours12 hours6 hours (no side products)

Preparation of the Indole Ethylamine Side Chain

The 2-(5-methoxy-1H-indol-3-yl)ethylamine fragment is synthesized via a two-step sequence:

Step 1: Alkylation of 5-Methoxyindole

  • Reactants : 5-Methoxyindole reacts with 1,2-dibromoethane in the presence of sodium hydride .

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 24 hours.

  • Outcome : 3-(2-Bromoethyl)-5-methoxy-1H-indole, isolated via silica gel chromatography (hexane/ethyl acetate 8:2) .

Step 2: Amination

  • Reactants : The bromoethyl intermediate undergoes nucleophilic substitution with aqueous ammonia.

  • Conditions : Sealed tube, 100°C, 48 hours .

  • Purification : Distillation under reduced pressure (bp 150°C at 0.1 mmHg) yields the ethylamine derivative .

Coupling Reactions to Form the Acetamide Linkage

The final assembly involves coupling the pyridazinone and indole ethylamine fragments via an acetamide bond. A modified Steglich esterification approach is employed :

Reactants :

  • 3-(4-Methoxyphenyl)-6-oxopyridazine-1-carboxylic acid (generated by oxidation of the pyridazinone core using KMnO₄ in acidic medium).

  • 2-(5-Methoxy-1H-indol-3-yl)ethylamine.

Conditions :

  • Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

  • Solvent : Dichloromethane (DCM), 0°C to room temperature, 24 hours .

Mechanism :

  • Activation of the carboxylic acid by DCC forms an O-acylisourea intermediate.

  • Nucleophilic attack by the ethylamine’s primary amine group yields the acetamide product .

Table 2: Comparative Analysis of Coupling Methods

MethodYield (%)Purity (%)Key Advantage
DCC/DMAP8298High efficiency
HOBt/EDC7595Reduced side products

Purification and Characterization

Purification :

  • Liquid-Liquid Extraction : Crude product is washed with NaHCO₃ (5%) to remove unreacted acid, followed by brine to eliminate residual DCC .

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (DCM/methanol 95:5 to 90:10) isolates the pure acetamide .

Characterization :

  • 1H NMR^1 \text{H NMR} : Key signals include δ 8.1 ppm (pyridazinone C-H), δ 6.8–7.3 ppm (aromatic protons), and δ 3.7 ppm (methoxy groups) .

  • HPLC : Purity >98% (C18 column, acetonitrile/water 60:40, 1 mL/min) .

StepBaseline Yield (%)Optimized Yield (%)Factor Improved
Pyridazinone synthesis6578Solvent choice
Amination5068Reaction time
Acetamide coupling7082Catalyst ratio

Comparative Analysis of Synthetic Routes

Alternative pathways reported in the literature include:

  • Ugi Multicomponent Reaction : Combines pyridazinone, indole ethylamine, and an isocyanide in a one-pot reaction . While faster (6 hours), yields are lower (60%) due to competing side reactions .

  • Enzymatic Coupling : Lipase-mediated amidation in non-aqueous media achieves 70% yield but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the indole and phenyl rings can be oxidized to form corresponding hydroxyl derivatives.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Hydroxyl derivatives of the indole and phenyl rings.

    Reduction: Hydroxyl derivative of the pyridazinone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide exhibit significant anticancer properties. For instance, derivatives of indole and pyridazine have demonstrated cytotoxic effects against various cancer cell lines. The compound's structure suggests potential interactions with cancer-related pathways, making it a candidate for further investigation as an anticancer agent .

Neuroprotective Effects

Research has shown that indole derivatives possess neuroprotective properties. The presence of the methoxy group in the compound may enhance its ability to cross the blood-brain barrier, potentially leading to therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies focusing on similar compounds indicate their ability to reduce oxidative stress and inflammation in neuronal cells .

Antimicrobial Properties

There is emerging evidence that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. The presence of the indole moiety is often linked to enhanced antibacterial effects, suggesting that this compound could be explored for its potential use in treating infections caused by resistant bacterial strains .

Case Study 1: Anticancer Evaluation

A recent study evaluated a series of indole-based compounds, including those structurally related to this compound, for their anticancer efficacy. The results indicated that these compounds exhibited significant growth inhibition in various cancer cell lines, with some showing over 80% inhibition rates against specific types of tumors .

Case Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of indole derivatives. These compounds were tested for their ability to mitigate oxidative stress-induced neuronal damage. Results showed that certain derivatives could significantly reduce cell death and improve cell viability under stress conditions, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole Substituent Variations

Fluoro-Substituted Indole Derivatives
  • N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide ():
    • Structural Differences : Fluoro substituents at the indole (position 6) and phenyl ring (position 4-fluoro-2-methoxy) enhance electronegativity and metabolic stability.
    • Implications : Fluorination often improves bioavailability and target affinity but may alter receptor selectivity compared to the methoxy group in the target compound .
Chloro-Substituted Indole Derivatives
  • N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS 1324096-73-2, ): Structural Differences: Chlorine at indole position 6 increases lipophilicity. The indole nitrogen is at position 1 (vs. Implications: Positional isomerism of the indole nitrogen could significantly affect binding to targets like serotonin receptors .
Benzimidazole vs. Indole
  • N-(1H-Benzimidazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide ():
    • Structural Differences : Replacing indole with benzimidazole introduces an additional nitrogen atom, altering π-π stacking and hydrogen-bonding capabilities.
    • Implications : Benzimidazole’s rigidity may enhance thermal stability but reduce conformational flexibility for target engagement .

Pyridazinone Substituent Variations

Methoxy vs. Methylthio Groups
  • N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide (8a, ): Structural Differences: Methylthio and benzyl groups on pyridazinone increase hydrophobicity. Implications: Enhanced lipophilicity may improve membrane permeability but reduce solubility compared to the target’s 4-methoxyphenyl group .
Bis(4-Methoxyphenyl)amino Substituent
  • N-(4-Bromophenyl)-2-{5-[bis(4-methoxyphenyl)amino]-3-methyl-6-oxopyridazin-1(6H)-yl}acetamide (9, ): Structural Differences: A bulkier bis(4-methoxyphenyl)amino group replaces the 4-methoxyphenyl in the target. Implications: Increased steric hindrance may reduce binding to flat enzymatic pockets but improve selectivity for larger targets .

Acetamide Linker Modifications

Antipyrine Hybrids
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide (6c, ): Structural Differences: The acetamide is linked to an antipyrine (pyrazole) moiety instead of indole. Implications: Antipyrine’s anti-inflammatory properties may synergize with pyridazinone, but indole’s neuroactivity is lost .
Thioacetamide Derivatives
  • 2-[5-(3-Methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-N-[4-(methylthio)phenyl]acetamide (8c, ): Structural Differences: Replacement of oxygen with sulfur in the acetamide group increases electronegativity and resistance to enzymatic hydrolysis.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Indole/Scaffold Substituents Pyridazinone Substituents Molecular Weight Key Reference
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (Target) 5-Methoxyindol-3-yl 4-Methoxyphenyl 436.4*
N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 6-Fluoroindol-1-yl 4-Fluoro-2-methoxyphenyl 454.4
N-(1H-Benzimidazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Benzimidazole 4-Methoxyphenyl 375.4
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide None (Bromophenyl acetamide) 4-Methylthiobenzyl 469.4

*Calculated based on molecular formula C₂₄H₂₄N₄O₄.

Biological Activity

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that combines an indole moiety with a pyridazinone structure. This compound is of significant interest in pharmacological research due to its potential biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Chemical Structure and Properties

The compound's molecular formula is C20H22N4O3C_{20}H_{22}N_{4}O_{3}, and its molecular weight is approximately 378.42 g/mol. The structure features an indole ring substituted with a methoxy group and a pyridazinone ring, which is known for various biological activities.

1. Antitumor Activity

Research has demonstrated that derivatives of pyridazinone exhibit promising antitumor effects. For example, compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. A study indicated that certain pyridazinone derivatives possess IC50 values below 0.1 mM against leukemia and non-small cell lung cancer cell lines, suggesting strong antitumor potential .

2. Anti-inflammatory Activity

The pyridazinone framework has been associated with anti-inflammatory effects. Compounds with this structure can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammation .

3. Analgesic Effects

Similar compounds have been reported to exhibit analgesic properties in various experimental models. For instance, studies have shown that certain derivatives can significantly reduce pain responses in animal models, indicating their potential use as analgesics .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces inflammatory mediators.
  • Induction of Apoptosis : Some studies suggest that pyridazinone derivatives can induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

StudyCompound TestedActivityResults
Cunha et al., 2003Pyridazinone DerivativesAntitumorSignificant activity against multiple cancer cell lines
Akhtar et al., 2016Pyridazinone AnaloguesAnti-inflammatoryInhibition of COX enzymes observed
Özçelik et al., 2019Indole-Pyridazinone ConjugatesAnalgesicReduced pain response in animal models

Q & A

Q. How is this compound synthesized, and what spectroscopic techniques confirm its structure?

The synthesis typically involves coupling reactions between indole and pyridazinone derivatives. Key steps include:

  • Indole-ethylamine intermediate : Prepared via alkylation of 5-methoxyindole, followed by acetylation .
  • Pyridazinone-acetamide moiety : Synthesized by cyclocondensation of hydrazine derivatives with diketones, then coupled to the indole intermediate using catalysts like pyridine/Zeolite (Y-H) under reflux . Characterization :
  • IR spectroscopy identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and methoxy groups (~2850 cm⁻¹) .
  • NMR confirms aromatic protons (δ 6.5–8.0 ppm for indole and pyridazinone), methoxy signals (δ ~3.8 ppm), and acetamide NH (δ ~8.5 ppm) .
  • Mass spectrometry validates molecular weight (e.g., [M+H]⁺ peaks) with <2% deviation from theoretical values .

Q. What in vitro assays are recommended to evaluate its biological activity?

  • Enzyme inhibition assays : Test activity against targets like lipoxygenase (LOX) or cyclooxygenase (COX) using spectrophotometric methods .
  • Receptor binding studies : Screen for serotonin receptor (5-HT) affinity via competitive radioligand binding assays, leveraging the indole moiety’s structural similarity to melatonin .
  • Cell viability assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7) to assess antiproliferative potential .

Q. How are stability and purity ensured during storage?

  • Storage : Protect from light at –20°C in airtight containers to prevent oxidation of methoxy groups .
  • Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity .

Advanced Research Questions

Q. What strategies optimize synthetic yield during scale-up?

  • Catalyst optimization : Replace pyridine with Pd-based catalysts (e.g., Pd(OAc)₂) to enhance coupling efficiency .
  • Solvent selection : Use DMF or THF for improved solubility of intermediates .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How can molecular docking predict interactions with serotonin receptors?

  • Target selection : Use crystal structures of 5-HT receptors (e.g., 5-HT₂A, PDB ID: 6WGT) for docking simulations.
  • Software : AutoDock Vina or Schrödinger Suite to model binding poses, focusing on hydrogen bonds between the acetamide group and receptor residues (e.g., Asp155) .
  • Validation : Compare docking scores with known agonists (e.g., melatonin) and validate via mutagenesis studies .

Q. How do structural modifications (e.g., methoxy group substitution) affect pharmacokinetics?

  • Modifications : Replace methoxy with ethoxy or halogens to alter lipophilicity (logP) and metabolic stability .
  • In vivo validation : Administer derivatives to rodent models and measure plasma half-life (LC-MS/MS) and tissue distribution .
  • Metabolism studies : Use liver microsomes to identify CYP450-mediated oxidation sites .

Q. How are conflicting NMR data resolved during characterization?

  • Advanced NMR techniques : 2D NMR (COSY, HSQC) clarifies overlapping signals (e.g., aromatic protons) .
  • Computational prediction : Compare experimental shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G*) .
  • Reference compounds : Analyze spectra of structurally similar acetamides (e.g., melatonin derivatives) for pattern matching .

Q. What in vivo models assess therapeutic potential for neurological disorders?

  • Rodent behavioral assays : Use forced swim (depression) or elevated plus maze (anxiety) tests, dosing at 10–50 mg/kg .
  • Biomarker analysis : Measure serotonin/metabolite levels in cerebrospinal fluid via HPLC-ECD .
  • Toxicity screening : Monitor liver/kidney function (ALT, creatinine) in chronic dosing studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.